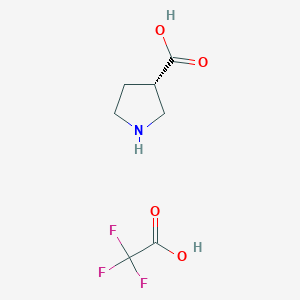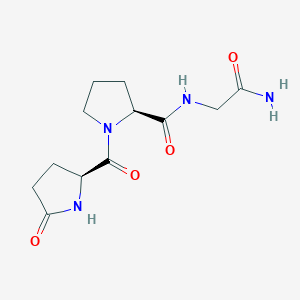![molecular formula C40H43O2P B15210232 (1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a chiral phosphine oxide compound It is known for its unique structural features, which include a binaphthyl backbone and a phosphine oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves multi-step reactions. One common synthetic route includes the following steps :
Stage 1: Dinaphtho[2,1-b;1’,2’-d]furan is reacted with lithium in diethyl ether and toluene at 20°C for 4 hours.
Stage 2: The resulting intermediate is then reacted with chlorodicyclohexylphosphane in diethyl ether and toluene at 0-20°C.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Phosphine oxides can be reduced back to phosphines using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in dichloromethane (CH₂Cl₂) at 0°C.
Reduction: Triethylamine (Et₃N) and trichlorosilane (Cl₃SiH) in toluene at 120°C.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines.
Aplicaciones Científicas De Investigación
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications, including:
Catalysis: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Coordination Chemistry: The compound serves as a ligand for various metal complexes, which are studied for their catalytic and electronic properties.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic environment and reactivity of the metal. This coordination can facilitate various catalytic processes, including enantioselective reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol
- Diphenylphosphine oxide
Uniqueness
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is unique due to its specific structural features, such as the binaphthyl backbone and the presence of the 3,5-dimethylphenoxy group. These features contribute to its distinct electronic properties and reactivity, making it a valuable compound in various chemical applications.
Propiedades
Fórmula molecular |
C40H43O2P |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
1-(2-dicyclohexylphosphorylnaphthalen-1-yl)-2-(3,5-dimethylphenoxy)naphthalene |
InChI |
InChI=1S/C40H43O2P/c1-28-25-29(2)27-32(26-28)42-37-23-21-30-13-9-11-19-35(30)39(37)40-36-20-12-10-14-31(36)22-24-38(40)43(41,33-15-5-3-6-16-33)34-17-7-4-8-18-34/h9-14,19-27,33-34H,3-8,15-18H2,1-2H3 |
Clave InChI |
XWNLOZUVBBXXAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)

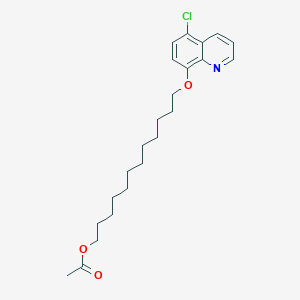
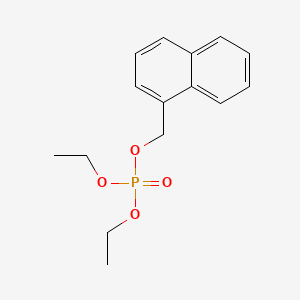
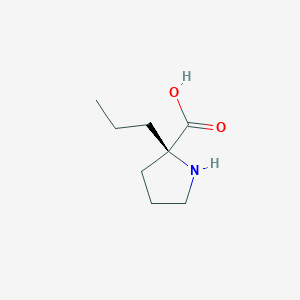
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
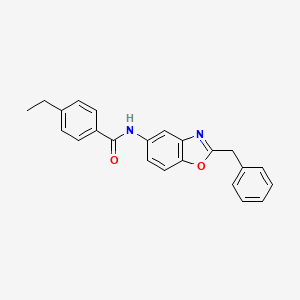


![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
